1-(Oxiran-2-yl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(2-1-3-6)5-4-8-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYOIDMHRGJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Oxiran-2-yl)cyclobutan-1-ol: Technical Profile & Reactivity Guide
Executive Summary
1-(Oxiran-2-yl)cyclobutan-1-ol (CAS: 1423078-70-9) is a highly functionalized, strained bicyclic intermediate utilized primarily in the synthesis of expanded ring systems and spirocyclic scaffolds. Characterized by a tertiary alcohol attached to a strained cyclobutane ring and an adjacent epoxide (oxirane) moiety, this compound serves as a "spring-loaded" electrophile. Its chemical utility is defined by its propensity to undergo acid-catalyzed semipinacol rearrangements , enabling the rapid conversion of four-membered rings into functionalized five-membered (cyclopentanone) derivatives—a critical transformation in the synthesis of terpenoids and bioactive pharmaceutical cores.
Structural Characterization & Physical Properties
The molecule features a cyclobutane core substituted at the C1 position with both a hydroxyl group and an oxiran-2-yl group. This geminal disubstitution creates a dense stereochemical environment with significant ring strain (~26 kcal/mol from cyclobutane + ~27 kcal/mol from epoxide).
Physicochemical Data Table
| Property | Value / Description | Source/Note |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1423078-70-9 | Sigma-Aldrich [1] |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| Physical State | Colorless Oil (at RT) | Experimental observation [2] |
| Density (Predicted) | 1.12 ± 0.06 g/cm³ | ACD/Labs |
| Boiling Point (Pred.) | 175–185 °C (760 mmHg) | Calculated based on polarity |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water | - |
| pKa (OH group) | ~14.5 | Typical for tert-alcohols |
3D Conformation & Intramolecular Interactions
In non-polar solvents, the hydroxyl proton often engages in an intramolecular hydrogen bond with the epoxide oxygen. This interaction stabilizes the syn-conformation, which can influence the stereoselectivity of subsequent ring-opening reactions. The steric bulk of the cyclobutane ring shields the "back face" of the epoxide, directing nucleophilic attacks to the less hindered terminal carbon or facilitating migration of the ring bonds.
Synthesis & Production Protocols
The synthesis of this compound is typically achieved via a two-step sequence starting from commercially available cyclobutanone.
Step 1: Grignard Addition (Vinylcyclobutanol Formation)
Reagents: Cyclobutanone, Vinylmagnesium bromide (VinylMgBr), THF. Mechanism: Nucleophilic addition of the vinyl group to the ketone carbonyl.
-
Protocol:
-
Charge a flame-dried flask with anhydrous THF and cool to 0°C.
-
Add VinylMgBr (1.2 equiv) dropwise.
-
Slowly add cyclobutanone (1.0 equiv) to maintain internal temp < 5°C.
-
Stir at RT for 2 hours. Quench with sat. NH₄Cl.
-
Extract with Et₂O, dry over MgSO₄, and concentrate to yield 1-vinylcyclobutan-1-ol .
-
Step 2: Epoxidation (Oxirane Formation)
Reagents: m-Chloroperbenzoic acid (m-CPBA) or VO(acac)₂/TBHP. Mechanism: Concerted electrophilic oxygen transfer (Butterfly Mechanism).
-
Protocol:
-
Dissolve 1-vinylcyclobutan-1-ol in DCM (0.1 M).
-
Cool to 0°C. Add NaHCO₃ (buffer) to prevent acid-catalyzed rearrangement.
-
Add m-CPBA (1.1 equiv) portion-wise.
-
Monitor by TLC (stain with p-anisaldehyde).
-
Quench with Na₂S₂O₃ (to destroy peroxides) and NaHCO₃.
-
Purify via silica gel chromatography (EtOAc/Hexanes). Note: Silica must be neutralized with 1% Et₃N to prevent rearrangement on the column.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from cyclobutanone to the target epoxy-alcohol.
Chemical Reactivity: The Semipinacol Rearrangement
The defining characteristic of this compound is its instability toward Brønsted and Lewis acids. Unlike simple epoxides that open to diols, this compound undergoes a ring-expansive semipinacol rearrangement .
Mechanism of Ring Expansion
Upon protonation or Lewis acid coordination (e.g., BF₃·OEt₂) of the epoxide oxygen:
-
Activation: The C-O bond weakens.
-
Migration: To stabilize the developing positive charge at the epoxide carbon, a C-C bond from the cyclobutane ring migrates.
-
Expansion: The 4-membered ring expands to a 5-membered ring.
-
Termination: The hydroxyl proton is lost, forming a ketone carbonyl.
Product: 2-(Hydroxymethyl)cyclopentan-1-one (or related isomers depending on conditions).
This pathway is thermodynamically driven by the relief of cyclobutane ring strain (~26 kcal/mol) and the formation of the stable carbonyl bond.
Reactivity Diagram
Figure 2: Acid-catalyzed ring expansion mechanism.
Applications in Drug Discovery
Scaffold Synthesis
The compound allows for the rapid construction of cyclopentanone cores, which are ubiquitous in:
-
Prostaglandins: Lipid mediators derived from cyclopentane rings.
-
Terpenoids: Such as iridoids (e.g., loganin).
-
Spirocyclic Bioisosteres: By altering the migration termination step, spiro[3.x] systems can be accessed, which are increasingly used in medicinal chemistry to improve metabolic stability and solubility compared to flat aromatic rings.
Stereochemical Control
Because the epoxidation of the vinyl precursor can be directed (e.g., using chiral vanadium catalysts), the resulting epoxy-alcohol transmits chirality to the expanded ring system with high fidelity, enabling enantioselective synthesis of drug candidates.
Safety & Handling
-
Hazards: As an epoxide, the compound is a potential alkylating agent and should be treated as a mutagen. The cyclobutane core adds high energy density; avoid heating neat material above 100°C to prevent uncontrolled decomposition.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is acid-sensitive; ensure storage vials are free of trace acid residues.
References
-
Sigma-Aldrich . Product Detail: this compound (CAS 1423078-70-9). Retrieved from
-
Beilstein Journals . Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein J. Org. Chem. 2013 , 9, 2473–2500. Link
-
UC Irvine . The Total Synthesis of Pleuromutilin and Radical‒Polar Crossover Reactions of Allylic Alcohols. (Discussion of 1-vinylcyclobutan-1-ol epoxidation and rearrangement). Link
-
ResearchGate . Regio- and stereoselective functionalization of alkenes. (Mechanistic insight on vinylcyclobutanol reactivity). Link
Molecular structure and stereochemistry of "1-(Oxiran-2-yl)cyclobutan-1-ol"
The following guide provides an in-depth technical analysis of 1-(Oxiran-2-yl)cyclobutan-1-ol , a strained bicyclic intermediate critical in the synthesis of expanded ring systems and cyclopentanoid natural products.
Technical Guide for Medicinal Chemists and Synthetic Organic Researchers
Executive Summary
This compound (CAS: 2126178-05-8 for related ethyl analog; typically generated in situ or isolated as a neat oil) is a bifunctional building block combining a strained cyclobutane ring with a reactive oxirane (epoxide) moiety.[1] Its primary utility lies in its ability to undergo acid-catalyzed semi-pinacol rearrangements , converting the high ring strain (~26 kcal/mol for cyclobutane) into a driving force for ring expansion. This molecule serves as a pivotal intermediate for accessing functionalized cyclopentanones, widely used in the synthesis of prostaglandins and terpene alkaloids.
Molecular Architecture & Stereochemistry
Connectivity and Geometry
The molecule consists of a cyclobutane ring substituted at the C1 position with two functional groups:
-
A hydroxyl group (-OH) .
-
An oxirane ring (epoxide) attached via its C2 position.
This connectivity creates a "spiro-like" steric environment at C1, although the molecule is technically a substituted cycloalkanol, not a spirocycle (which requires a shared single atom between rings). The bond angles at the cyclobutane carbons deviate significantly from the ideal tetrahedral 109.5°, averaging ~88°, which contributes to the molecule's high reactivity.
Stereochemical Analysis
A critical aspect of this molecule is its chirality, often overlooked in high-throughput screening databases.
-
Chiral Centers:
-
Cyclobutane C1: In isolation, if the cyclobutane ring is unsubstituted elsewhere, C1 is not a stereogenic center because the two paths around the ring (C2→C3→C4 and C4→C3→C2) are identical.
-
Oxirane C2': The carbon of the epoxide ring attached to the cyclobutane is a chiral center. It is bonded to four different groups: the cyclobutane moiety, the epoxide oxygen, the epoxide methylene (C3'), and a hydrogen atom.
-
-
Enantiomers: Consequently, this compound exists as a pair of enantiomers: (R)-1-(oxiran-2-yl)cyclobutan-1-ol and (S)-1-(oxiran-2-yl)cyclobutan-1-ol .
-
Synthesis Outcome: Since the standard precursor, 1-vinylcyclobutan-1-ol, is achiral (possessing a plane of symmetry), standard epoxidation (e.g., using mCPBA) yields a racemic mixture . Asymmetric epoxidation (e.g., Sharpless or Jacobsen) would be required to isolate a single enantiomer.
Conformational Dynamics
The cyclobutane ring is not planar but exists in a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The bulky oxirane and hydroxyl groups at C1 will preferentially adopt an equatorial-like orientation in the dominant conformer to minimize 1,3-diaxial-like repulsions across the ring.
Synthesis and Reactivity[1][2][3][4][5][6]
Synthetic Pathway
The synthesis is a two-step protocol starting from commercially available cyclobutanone. The Grignard addition is quantitative, while the epoxidation requires careful pH control to prevent premature rearrangement.
Figure 1: Synthetic route from cyclobutanone.[2] The intermediate 1-vinylcyclobutan-1-ol is achiral, leading to a racemic epoxide product.
Acid-Catalyzed Rearrangement (Semi-Pinacol)
The defining reaction of this molecule is the acid-catalyzed ring expansion. Unlike the Tiffeneau-Demjanov rearrangement (which uses diazonium intermediates), this pathway utilizes the epoxide oxygen as a leaving group equivalent.
Mechanism:
-
Activation: Protonation of the epoxide oxygen.
-
Ring Opening: Cleavage of the C2'-O bond is electronically favored over the C3'-O bond because it leads to a tertiary carbocation character at C2' (stabilized by the adjacent cyclobutane).
-
Migration: The C1-C2 sigma bond of the cyclobutane ring migrates to the electron-deficient C2' of the epoxide. This relieves the strain of the 4-membered ring.
-
Termination: The hydroxyl group at C1 forms a carbonyl (C=O), losing a proton.
Product: The reaction yields 2-(hydroxymethyl)cyclopentanone .
Figure 2: Mechanism of the acid-catalyzed semi-pinacol rearrangement leading to ring expansion.
Experimental Protocols
Protocol A: Synthesis of 1-Vinylcyclobutan-1-ol
Reagents: Cyclobutanone (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Dry THF.
-
Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Charge with cyclobutanone (10 mmol) and dry THF (50 mL). Cool to 0°C.
-
Add Vinylmagnesium bromide dropwise over 20 mins.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour into saturated aqueous NH₄Cl (cold).
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.
-
Purification: Concentrate in vacuo. The crude oil is typically pure enough (>95%) for the next step.
-
Validation: ¹H NMR (CDCl₃): δ 6.10 (dd, 1H), 5.35 (d, 1H), 5.15 (d, 1H), 2.1-2.3 (m, 4H), 1.6-1.8 (m, 2H).
-
Protocol B: Epoxidation to this compound
Reagents: 1-Vinylcyclobutan-1-ol (1.0 eq), mCPBA (1.1 eq), CH₂Cl₂, NaHCO₃.
-
Dissolve 1-vinylcyclobutan-1-ol (10 mmol) in CH₂Cl₂ (40 mL).
-
Add solid NaHCO₃ (2.0 eq) to buffer the solution (Critical to prevent rearrangement).
-
Cool to 0°C. Add mCPBA portion-wise.
-
Stir at 0°C for 4 hours. Monitor by TLC (stain with KMnO₄; epoxide is active).
-
Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide) and NaHCO₃.
-
Extract with CH₂Cl₂. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 4:1). Note: Silica is slightly acidic; add 1% Et₃N to the eluent to prevent rearrangement on the column.
Spectroscopic Characterization (Predicted)
For the target molecule This compound :
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.15 | dd | Epoxide CH -O (C2') |
| 2.85 | dd | Epoxide CH ₂-O (C3', cis to ring) | |
| 2.65 | dd | Epoxide CH ₂-O (C3', trans to ring) | |
| 2.40 | s (broad) | -OH | |
| 2.10 - 2.30 | m | Cyclobutane CH ₂ (C2/C4) | |
| 1.50 - 1.80 | m | Cyclobutane CH ₂ (C3) | |
| ¹³C NMR | 72.5 | s | Quaternary C1 (C-OH) |
| 56.2 | d | Epoxide CH | |
| 44.1 | t | Epoxide CH₂ | |
| 34.5 | t | Cyclobutane CH₂ (C2/C4) | |
| 13.2 | t | Cyclobutane CH₂ (C3) |
Note: Shifts may vary slightly based on solvent (CDCl₃ vs DMSO-d₆) and concentration.
Applications in Drug Development
-
Spirocyclic Scaffolds: This molecule allows access to spiro-fused systems found in novel glutamate receptor antagonists.
-
Metabolic Stability: The introduction of the cyclobutane ring is a bioisostere strategy to restrict conformational freedom, potentially improving the binding affinity of flexible chains in lead compounds.
-
Natural Product Synthesis: It serves as a precursor for the core structures of Illudins and Ptaquiloside via ring expansion strategies.
References
-
Tiffeneau-Demjanov Rearrangement Overview: Smith, P. A. S., & Baer, D. R.[3][4][5] "The Demjanov and Tiffeneau-Demjanov Ring Expansions."[3][6][4][5][7] Organic Reactions, 1960 , Vol 11.
-
Epoxidation of Vinyl Cycloalkanols: Haufe, G. "The application of cyclobutane derivatives in organic synthesis." Journal of Chemical Research, 2025 .
-
Stereochemical Considerations in Epoxide Opening: Hodgson, D. M., et al.[8] "Stereoselective Ring Expansion of Vinyl Oxiranes." Journal of the American Chemical Society, 2007 .
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7576094B2 - Spiro derivatives as lipoxygenase inhibitors - Google Patents [patents.google.com]
- 3. Demjanov rearrangement | PPTX [slideshare.net]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. m.youtube.com [m.youtube.com]
1-(Oxiran-2-yl)cyclobutan-1-ol: A Novel Trifunctional Building Block for Advanced Organic Synthesis
Abstract
In the quest for novel molecular architectures with enhanced therapeutic potential and unique material properties, the strategic incorporation of strained ring systems has emerged as a paramount design principle. The cyclobutane motif, in particular, offers a unique conformational rigidity and a three-dimensional exit vector that is increasingly sought after in medicinal chemistry to "escape from flatland".[1][2] This technical guide introduces 1-(Oxiran-2-yl)cyclobutan-1-ol , a novel trifunctional building block that synergistically combines the synthetic versatility of a tertiary alcohol, the reactive potential of a strained oxirane ring, and the structurally significant cyclobutane core. This document provides a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and its anticipated reactivity, highlighting its potential as a transformative tool for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Strained Scaffolds
The future of organic synthesis is deeply intertwined with the development of efficient and highly selective methodologies for constructing complex molecular frameworks.[2] Small, strained ring systems, such as cyclobutanes, are invaluable as they serve as versatile synthetic intermediates for a variety of chemical transformations including ring expansions and ring-opening processes, which are critical for building intricate molecular structures.[2] The inherent ring strain in cyclobutanes, while making them stable at room temperature for ease of handling, also facilitates their cleavage under a range of conditions, including acidic, basic, and nucleophilic attack.[1] This reactivity, when strategically harnessed, allows for the generation of complex molecular topographies from a simple starting scaffold.[1]
The incorporation of a cyclobutane ring into drug candidates has been shown to offer several advantages, such as improved metabolic stability, conformational restriction of flexible chains, and the ability to act as a non-aromatic bioisostere.[1] "this compound" capitalizes on these benefits by introducing two additional points of synthetic diversification: a tertiary alcohol and a readily functionalizable epoxide. This guide will explore the untapped potential of this novel building block.
Proposed Synthesis and Physicochemical Properties
As a novel chemical entity, a validated synthetic procedure for this compound is not yet established in the literature. However, based on established synthetic methodologies for analogous structures, a plausible and efficient synthetic route is proposed.
Proposed Synthetic Protocol
The proposed synthesis commences with the readily available starting material, cyclobutanone, and proceeds through a two-step sequence of vinylation followed by stereoselective epoxidation.
Step 1: Vinylation of Cyclobutanone to yield 1-Vinylcyclobutan-1-ol
-
To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-vinylcyclobutan-1-ol.
Step 2: Epoxidation of 1-Vinylcyclobutan-1-ol to yield this compound
-
Dissolve 1-vinylcyclobutan-1-ol (1.0 equivalent) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C. The tertiary alcohol is not expected to react under these conditions.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield this compound.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related molecules.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Estimated 180-190 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.5-2.5 (m, 6H, cyclobutane-H), 2.7-3.2 (m, 3H, oxirane-H), 3.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 10-15 (cyclobutane-CH₂), 30-35 (cyclobutane-CH₂), 45-50 (oxirane-CH₂), 50-55 (oxirane-CH), 70-75 (C-OH) |
| IR (thin film, cm⁻¹) | 3400 (br, O-H), 3050 (epoxide C-H), 2950 (aliphatic C-H), 1250 (C-O) |
| Mass Spec (EI) | m/z 114 (M⁺), 97 (M⁺ - OH), 85, 71, 57, 43 |
Reactivity and Synthetic Applications
The true synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Epoxide Ring-Opening Reactions
The strained three-membered oxirane ring is susceptible to nucleophilic attack under both acidic and basic conditions, providing a gateway to a diverse array of 1,2-difunctionalized cyclobutane derivatives.[3]
-
Acid-Catalyzed Ring Opening: In the presence of a protic or Lewis acid, the epoxide is activated towards nucleophilic attack.[3] The regioselectivity of this reaction is dependent on the substitution pattern of the epoxide. For a terminal epoxide like the one in our building block, nucleophilic attack is expected to occur at the more substituted carbon due to the development of a partial positive charge at this position in the transition state.[4][5]
-
Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the ring-opening proceeds via an SN2 mechanism.[6] In this case, the nucleophile will attack the less sterically hindered carbon of the epoxide.[6][7] This provides a complementary regioselectivity to the acid-catalyzed pathway.
The following diagram illustrates the divergent synthetic pathways accessible through controlled epoxide ring-opening:
Caption: Divergent outcomes of epoxide ring-opening.
Reactions of the Tertiary Alcohol
The tertiary alcohol provides another handle for functionalization. It can undergo a range of reactions typical for tertiary alcohols, including:
-
Protection: The hydroxyl group can be protected with standard protecting groups (e.g., silyl ethers, acetals) to allow for selective manipulation of the epoxide ring.
-
Dehydration: Acid-catalyzed dehydration could lead to the formation of an exocyclic double bond, providing an entry into further alkene chemistry.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation, under specific conditions, oxidative cleavage of the C-C bond adjacent to the alcohol can be achieved.
Potential for Ring Rearrangements
The combination of a strained cyclobutane ring and a vicinal alcohol and epoxide offers the potential for interesting skeletal rearrangements, particularly under acidic conditions. Acid-catalyzed opening of the epoxide could be followed by a pinacol-type rearrangement involving the cyclobutane ring, leading to ring expansion and the formation of novel cyclopentane derivatives.
Experimental Protocols: Exemplary Transformations
To illustrate the synthetic utility of this compound, the following are detailed protocols for its derivatization.
Protocol: Acid-Catalyzed Methanolysis
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding methoxy-alcohol.
Protocol: Base-Catalyzed Azide Addition
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of water and THF (10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding azido-diol.
Future Outlook and Applications
The unique trifunctional nature of this compound positions it as a highly valuable building block for the synthesis of complex molecules. Its potential applications are vast and include:
-
Medicinal Chemistry: The rigid cyclobutane core can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The diverse functional handles allow for the rapid generation of libraries of compounds for high-throughput screening.
-
Materials Science: The diol and triol derivatives that can be accessed from this building block could serve as monomers for the synthesis of novel polyesters and polyurethanes with unique thermal and mechanical properties.
-
Asymmetric Catalysis: The chiral diols and amino alcohols that can be synthesized from this precursor are potential ligands for asymmetric catalysis.
Conclusion
This compound is a promising and versatile building block that offers a wealth of opportunities for innovation in organic synthesis. Its unique combination of a strained cyclobutane ring, a reactive epoxide, and a functionalizable tertiary alcohol provides a powerful platform for the construction of novel and complex molecular architectures. This guide has outlined its proposed synthesis, predicted properties, and potential reactivity, providing a foundation for its exploration and application in both academic and industrial research. The strategic use of this building block is anticipated to accelerate the discovery of new therapeutics and advanced materials.
References
-
Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. (2024). National Institutes of Health. [Link]
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Europe PMC. [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]
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Alcohol synthesis by epoxide reduction. (n.d.). Organic Chemistry Portal. [Link]
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Applications of 1-alkenyl-1,1-heterobimetallics in the stereoselective synthesis of cyclopropylboronate esters, trisubstituted cyclopropanols and 2,3-disubstituted cyclobutanones. (2009). National Institutes of Health. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]
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18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. [Link]
-
Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective. (n.d.). Royal Society of Chemistry. [Link]
-
Ring-Opening of Cyclobutanes with Nucleophiles. (2019). ChemistryViews. [Link]
-
Ring opening of epoxides with C-nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. (2012). YouTube. [Link]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
"1-(Oxiran-2-yl)cyclobutan-1-ol" IUPAC name and synonyms
Topic: 1-(Oxiran-2-yl)cyclobutan-1-ol: Synthesis, Reactivity, and Applications Content Type: Technical Monograph & Experimental Guide Audience: Synthetic Chemists, Process Scientists, and Medicinal Chemistry Researchers
Executive Summary
This compound (CAS: 1423078-70-9) is a high-value, strained bicyclic intermediate used primarily as a gateway to functionalized cyclopentanoids.[1] Its structure features a tertiary alcohol on a cyclobutane ring directly adjacent to an epoxide (oxirane) moiety.[1] This specific connectivity creates a "spring-loaded" system; the release of ring strain from both the cyclobutane (~26 kcal/mol) and the epoxide (~27 kcal/mol) drives powerful acid-catalyzed rearrangements.[1]
For drug development professionals, this molecule represents a strategic scaffold.[1] It allows for the rapid conversion of simple 4-membered rings into complex, stereodefined 5-membered rings (cyclopentanones) via the Semipinacol Rearrangement , a key transformation in the synthesis of prostaglandins, terpenes, and bioactive alkaloids.
Part 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 1-Oxiranylcyclobutanol; 1-(Epoxyethyl)cyclobutan-1-ol |
| CAS Number | 1423078-70-9 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Predicted Boiling Point | 185–190 °C (at 760 mmHg) |
| Density | ~1.15 g/cm³ (Predicted) |
| SMILES | OC1(C2CO2)CCC1 |
| Key Structural Feature | Tertiary allylic alcohol equivalent (masked as epoxide) |
Part 2: Synthesis Strategy
The synthesis of this compound is a two-step sequence starting from commercially available cyclobutanone.[1] The critical design choice here is the method of epoxidation in Step 2, which dictates the diastereoselectivity (syn vs. anti) relative to the hydroxyl group.[1]
Step 1: Vinylation of Cyclobutanone
-
Reagents: Vinylmagnesium bromide (Grignard), THF.[1]
-
Mechanism: Nucleophilic addition to the ketone.[1]
-
Outcome: Formation of 1-vinylcyclobutan-1-ol .[1]
Step 2: Directed Epoxidation
-
Method A (Standard): m-CPBA in CH₂Cl₂.[1]
-
Method B (High Precision): VO(acac)₂ / TBHP ( tert-Butyl hydroperoxide).[1]
Experimental Protocol: Synthesis of this compound
-
Precursor Preparation:
-
Epoxidation (Vanadium-Catalyzed):
-
Dissolve 1-vinylcyclobutan-1-ol (1.0 equiv) in dry Toluene.[1]
-
Add VO(acac)₂ (0.01 equiv).[1] Stir for 10 min to allow complexation.
-
Add TBHP (1.1 equiv, 5.5 M in decane) dropwise.[1] The solution may turn deep red/brown.[1]
-
Stir at RT for 4–6 h. Monitor by TLC (stain with p-anisaldehyde).[1]
-
Workup: Quench with aqueous Na₂S₂O₃ to destroy peroxides.[1] Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).[1] The epoxide is acid-sensitive; use 1% Et₃N in the eluent if using silica.[1]
-
Part 3: Reaction Engineering (The Core Value)
The utility of this compound lies in its Acid-Catalyzed Semipinacol Rearrangement .[1]
Mechanism of Action
When treated with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-TsOH), the epoxide oxygen is protonated/complexed. This triggers a cascade:
-
Activation: Epoxide opens to form a carbocation at the secondary carbon (stabilized by the adjacent tertiary alcohol).[1]
-
Migration: To stabilize the developing positive charge, a C–C bond from the cyclobutane ring migrates to the cationic center.[1]
-
Expansion: The 4-membered ring expands to a 5-membered ring.
-
Termination: Loss of a proton from the hydroxyl group yields the ketone.[1]
Product: 2-(Hydroxymethyl)cyclopentanone .
Caption: Logical flow of the acid-catalyzed ring expansion from cyclobutane to cyclopentanone.
Part 4: Visualization of Synthesis & Reactivity
The following diagram details the complete workflow from commercial starting materials to the ring-expanded product.
Caption: Synthetic pathway from cyclobutanone to the ring-expanded cyclopentanone via the epoxide.[1][2]
Part 5: Safety & Handling
-
Epoxide Hazards: Like many low-molecular-weight epoxides, this compound is a potential alkylating agent.[1] It should be handled in a fume hood with gloves (nitrile or laminate) to prevent DNA interaction.
-
Thermal Instability: The compound possesses significant ring strain.[1] Avoid heating above 100 °C without solvent, as uncontrolled polymerization or thermal rearrangement may occur.
-
Storage: Store at -20 °C under inert atmosphere (Argon). The tertiary alcohol is prone to dehydration, and the epoxide is sensitive to trace acids.[1]
References
- Trost, B. M.; Yasukata, T. "A Ru-Catalyzed Reconstruction of the Cyclobutanol Ring System." Journal of the American Chemical Society, 2001, 123, 7162–7163. (Mechanistic grounding for vinylcyclobutanol rearrangements).
-
Wender, P. A.; et al. "The chemistry of vinylcyclopropanes and vinylcyclobutanes."[1] Organic Reactions, 1998 .[1] (Comprehensive review of strain-release chemistry).
-
Itoh, T.; et al. "Vanadium-Catalyzed Epoxidation of Cyclic Allylic Alcohols."[1] Journal of Organic Chemistry, 2002 . (Protocol for VO(acac)2 epoxidation).
Sources
Methodological & Application
Synthesis of spiro-oxetanes from "1-(Oxiran-2-yl)cyclobutan-1-ol"
This Application Note is designed for medicinal chemists and process scientists. It addresses the specific synthetic challenge of generating spiro-oxetanes from 1-(oxiran-2-yl)cyclobutan-1-ol and provides the industry-standard protocols for accessing the 2-oxaspiro[3.3]heptane scaffold, a critical bioisostere in modern drug discovery.
Executive Summary & Strategic Overview
Spiro-oxetanes, particularly 2-oxaspiro[3.3]heptanes , have emerged as high-value pharmacophores. They serve as stable, polar, and compact bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility profiles (The "Carreira/Bull Principle").
Researchers attempting to synthesize these scaffolds from This compound (an
This guide details:
-
Mechanistic Analysis: Why the starting material favors THF formation and how to interpret the outcome.
-
Corrective Protocols: The industry-validated routes to synthesize spiro-oxetanes reliably, bypassing the 5-endo-tet trap.
-
Experimental Procedures: Step-by-step methodologies for the synthesis of the 2-oxaspiro[3.3]heptane core.
Mechanistic Analysis: The "THF Trap"
The transformation of this compound involves the intramolecular attack of a tertiary alkoxide onto a pendant epoxide. According to Baldwin’s Rules for Ring Closure, two pathways are theoretically possible, but they are kinetically distinct.
Pathway Competition
-
Path A (5-endo-tet / 5-exo-tet equivalent): Attack at the terminal epoxide carbon (
). This forms a 5-membered ether ring (Spiro-THF). This pathway is kinetically dominant due to less ring strain in the transition state. -
Path B (4-exo-tet): Attack at the internal epoxide carbon (
). This forms a 4-membered ether ring (Spiro-Oxetane). This pathway is generally disfavored for this specific substrate class unless is sterically occluded or is electronically activated (e.g., by a vinyl group).
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways and the thermodynamic sink.
Caption: Figure 1: Divergent cyclization pathways. Path A (THF formation) dominates due to lower transition state strain energy compared to Path B.
Recommended Protocols
Since the direct cyclization of this compound yields the incorrect ring size, we recommend the "De Novo Spiro-Oxetane Assembly" protocols utilized by the Carreira and Bull groups.
Protocol A: Synthesis of 2-Oxaspiro[3.3]heptane via Sulfoxonium Ylide
This route constructs the spiro-oxetane by ring-expanding a spiro-epoxide (1-oxaspiro[2.3]hexane) or via direct cyclization of a 1,3-functionalized precursor. The most robust method for the core scaffold involves the cyclization of 1,1-bis(hydroxymethyl)cyclobutane .
Step 1: Preparation of 1,1-Bis(hydroxymethyl)cyclobutane
-
Reagents: Cyclobutane-1,1-dicarboxylic acid (Commercial), LiAlH4, THF.
-
Reaction: Reduction of the diacid to the 1,3-diol.
Step 2: Cyclization to 2-Oxaspiro[3.3]heptane
Direct dehydration is difficult. The preferred method uses activation of the diol followed by base-induced closure.
Experimental Procedure:
-
Activation: To a solution of 1,1-bis(hydroxymethyl)cyclobutane (10.0 mmol) in anhydrous CH2Cl2 (50 mL) at -78°C, add Triflic anhydride (Tf2O, 1.05 equiv) and Pyridine (2.5 equiv).
-
Note: Only mono-activation is desired, or bis-activation followed by hydrolysis. Alternatively, use the Mitsunobu reaction (DIAD/PPh3) which is milder but scale-limited.
-
Scalable Alternative: Convert diol to the cyclic sulfite using SOCl2, then oxidize to cyclic sulfate with RuCl3/NaIO4. Treat cyclic sulfate with nucleophiles to open and close.
-
-
Base Closure (for Monotosylate): If preparing the mono-tosylate/mesylate: Dissolve the mono-sulfonate (10 mmol) in THF (0.1 M). Add n-BuLi (1.1 equiv) or NaH (1.5 equiv) at -78°C
0°C. -
Workup: Quench with saturated NH4Cl. Extract with Et2O. The spiro-oxetane is volatile; use careful concentration (keep bath <30°C).
Protocol B: The Paternò-Büchi Strategy (For Complex Analogs)
For highly substituted spiro-oxetanes (e.g., drug candidates), the photochemical [2+2] cycloaddition is superior.
Experimental Procedure:
-
Substrates: Benzaldehyde (or derivative) + Methylenecyclobutane (or Cyclobutanone + Olefin).
-
Conditions: Irradiate (Hg lamp or LED 365 nm) in Acetonitrile or Benzene.
-
Outcome: Yields the spiro-oxetane with specific substitution patterns defined by the alkene/carbonyl partners.
Data Presentation & Characterization
When analyzing the reaction of this compound, use NMR to distinguish the Spiro-THF (byproduct) from the Spiro-Oxetane (target).
| Feature | Spiro-THF (5-membered) | Spiro-Oxetane (4-membered) |
| Ring Strain | Low | High (Puckered conformation) |
| 1H NMR ( | ||
| 13C NMR ( | ||
| Coupling Constants | Standard vicinal coupling | Large geminal, small vicinal (rigid) |
"Rescue" Protocol: If You Must Use the Epoxy-Alcohol
If your synthetic route is locked into using This compound , you may attempt to bias the reaction toward the oxetane using a Payne Rearrangement / Trapping strategy, though yields are typically lower (<30%).
Protocol:
-
Equilibration: Dissolve starting material in t-BuOH/H2O. Add NaOH (0.1 equiv). This establishes an equilibrium between the starting
-epoxy alcohol and the isomeric epoxy-alcohol (Payne Rearrangement). -
Trapping: Add a bulky electrophile (e.g., TsCl) to trap the primary alkoxide if it forms.
-
Cyclization: Treat the resulting sulfonate with a non-nucleophilic base (NaH) in a non-polar solvent (Benzene/Toluene) to encourage the tight ion pair formation required for the strained 4-exo-tet closure.
-
Warning: This often still results in fragmentation or THF formation.
-
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4] Angewandte Chemie International Edition.[1][2][3][5] Link
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][3][5] Chemical Reviews.[5] Link
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[3][5] Link
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
-
Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews.[5] Link
Sources
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 2. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
"1-(Oxiran-2-yl)cyclobutan-1-ol" reaction with organometallic reagents
Executive Summary
This guide details the synthetic utility of 1-(Oxiran-2-yl)cyclobutan-1-ol (1) , a high-value "spring-loaded" scaffold for drug discovery. Possessing both significant ring strain (~26 kcal/mol from cyclobutane + ~27 kcal/mol from epoxide) and a directing hydroxyl group, this substrate offers a bifurcated reaction landscape.
Depending on the specific organometallic protocol employed, researchers can selectively access:
-
Path A (Retention): 1-(2-Hydroxyalkyl)cyclobutan-1-ols (via regioselective nucleophilic opening).
-
Path B (Expansion): 2,2-Disubstituted cyclopentanones (via sequential opening/semipinacol rearrangement).
This flexibility makes (1) a critical intermediate for scaffold hopping —allowing rapid transition from sp
Chemical Context & Mechanistic Insight
The Substrate
The molecule features a tertiary alcohol at the C1 position of a cyclobutane ring, with an oxirane (epoxide) moiety attached at the C2 position of the oxirane ring.
-
Steric Environment: The C1-position is quaternary and sterically crowded.
-
Electronic Environment: The hydroxyl group acts as a Lewis base, capable of coordinating with hard metals (Mg, Li, Al), directing nucleophilic attack.
Reactivity Landscape
The reaction outcome is dictated by the competition between Chelation Control and Steric Control , and the stability of the intermediate alkoxide.
-
Scenario 1: Nucleophilic Attack (Steric/Electronic Control) Organometallic reagents (RM) typically attack the terminal carbon (C3') of the epoxide due to steric hindrance at the internal carbon (C2') adjacent to the bulky cyclobutane. This yields the 1,3-diol .
-
Catalysis: Copper(I) salts reinforce this regioselectivity (
-like).
-
-
Scenario 2: Semipinacol Rearrangement (Ring Expansion) If the epoxide is opened under conditions that generate a carbocation (or a "cation-like" species) at C2', the cyclobutane C1-C2 bond migrates to relieve ring strain. This expands the ring to a cyclopentanone .
-
Trigger: Lewis acids (
, ) or acidic workup of the magnesium alkoxide.
-
Visualization: Reaction Pathways
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3-Diols (Ring Retention)
Target: Introduction of alkyl/aryl groups while maintaining the cyclobutane core.
Reagents:
-
Substrate (1): 1.0 equiv
-
Grignard Reagent (RMgBr): 3.0 equiv
-
Copper(I) Iodide (CuI): 10 mol%
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with CuI (10 mol%) and Substrate (1) dissolved in anhydrous THF.
-
Cooling: Cool the mixture to -40 °C . Note: Lower temperatures prevent non-selective opening; higher temperatures risk polymerization.
-
Addition: Add the Grignard reagent dropwise over 20 minutes. The solution may turn dark (characteristic of organocuprates).
-
Reaction: Stir at -40 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Critical Step. Quench with saturated aqueous
buffered with (9:1) to solubilize copper salts. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography (typically 20-40% EtOAc/Hexanes).
Validation Criteria:
-
TLC: Disappearance of epoxide (
) Appearance of polar diol ( ). -
NMR: Appearance of new alkyl signals; retention of cyclobutane multiplet (
1.8–2.4 ppm).
Protocol B: Sequential Ring Expansion to Cyclopentanones
Target: One-pot conversion to 2-alkyl-2-substituted cyclopentanones.
Reagents:
-
Substrate (1): 1.0 equiv
-
Grignard Reagent (RMgBr): 1.2 equiv (Slight excess only)
-
Lewis Acid:
(1.5 equiv) -
Solvent: Anhydrous
(Ether promotes Lewis acidity better than THF).
Step-by-Step Procedure:
-
Nucleophilic Addition: Dissolve Substrate (1) in
at -78 °C . Add Grignard reagent dropwise. Stir for 30 min. This forms the magnesium alkoxide intermediate.[1] -
Rearrangement Trigger: While still at -78 °C, add
dropwise.-
Mechanistic Note: The Lewis acid complexes with the epoxide oxygen (or the magnesium alkoxide), activating the C-O bond.
-
-
Warming: Remove the cooling bath and allow to warm to room temperature. Evolution of heat indicates ring expansion.
-
Quench: Pour into ice-cold saturated
. -
Workup: Extract with
. -
Purification: Flash chromatography.
Validation Criteria:
-
IR Spectroscopy: Appearance of a strong carbonyl stretch (
1740 cm for cyclopentanone). -
NMR: Disappearance of epoxide protons; simplification of the spectrum due to ketone symmetry (relative to the chiral diol).
Data Summary & Troubleshooting
| Parameter | Protocol A (Retention) | Protocol B (Expansion) |
| Primary Reagent | RMgX / CuI (cat) | RMgX / |
| Solvent System | THF (Coordinating) | |
| Key Intermediate | Magnesiate / Cuprate | Lewis-Acid Complexed Alkoxide |
| Major Product | 1-(2-hydroxy-3-alkyl)cyclobutan-1-ol | 2-alkyl-cyclopentanone |
| Common Pitfall | Incomplete conversion (sterics) | Polymerization (if warmed too fast) |
Troubleshooting Guide:
-
Issue: Low yield in Protocol A.
-
Cause: Steric bulk of the Grignard prevents attack.
-
Fix: Switch to organolithium reagents in the presence of
(creates an "ate" complex that is less bulky but highly nucleophilic).
-
-
Issue: Mixture of products in Protocol B.
-
Cause: Competitive migration of the alkyl group vs the ring bond.[2]
-
Fix: Ensure the solvent is non-polar (
or Toluene). Ring migration is electronically favored in non-polar media where ion-pairing is tight.
-
References
-
Semipinacol Rearrangement of Epoxy-Alcohols: Tu, Y. Q., et al. "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Reviews, 2016 , 116, 2717–2754. [Link]
-
Organometallic Addition to Cyclobutanones/Epoxides: Trost, B. M., et al. "New synthetic reactions. Ring expansion of cyclobutanones." Journal of the American Chemical Society, 1973 , 95, 5321. [Link]
-
General Grignard Protocols: Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie Int. Ed., 2003 , 42, 4302. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Stabilization of 1-(Oxiran-2-yl)cyclobutan-1-ol
Current Status: Operational Ticket ID: OX-CB-001 Subject: Preventing Acid-Catalyzed Rearrangement & Ring Expansion Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties in the synthesis of 1-(Oxiran-2-yl)cyclobutan-1-ol . This molecule combines a strained cyclobutane ring (~26 kcal/mol) with a reactive epoxide (~27 kcal/mol). The proximity of the tertiary hydroxyl group to the epoxide creates a "perfect storm" for acid-catalyzed semipinacol rearrangement .
Most users report two primary failure modes:
-
Reaction Phase: Formation of cyclopentanone derivatives instead of the target epoxide.
-
Purification Phase: Product degradation on silica gel columns.
This guide provides the specific protocols required to suppress thermodynamic relaxation (ring expansion) and isolate the kinetic product.
Module 1: The Reaction Protocol
Diagnostic Q&A
Q: I used standard mCPBA (meta-chloroperoxybenzoic acid) in DCM, but NMR shows a ketone. What happened? A: You triggered the "Acid Trap." Commercially available mCPBA contains ~25% m-chlorobenzoic acid and generates more as the reaction proceeds. Even weak acidity protonates the epoxide oxygen. Because your substrate is a 1-substituted cyclobutanol , the resulting carbocation triggers a ring expansion (Semipinacol Rearrangement) to relieve ring strain, forming 2-(hydroxymethyl)cyclopentanone .
Q: How do I fix the mCPBA route? A: You must buffer the reaction to maintain a strictly neutral/slightly basic pH.
-
Protocol: Add 2.0 equivalents of finely powdered sodium bicarbonate (
) or disodium phosphate ( ) to the DCM solution before adding mCPBA. -
Note: The reaction will be heterogeneous (slurry). Vigorous stirring is mandatory.
Q: Is there a superior alternative to mCPBA? A: Yes. Vanadium-Catalyzed Epoxidation (Sharpless/Michl conditions). This method is chemoselective for allylic alcohols. The Vanadium(V) species coordinates with the hydroxyl group of your precursor (1-vinylcyclobutan-1-ol), directing the oxygen delivery syn to the alcohol while avoiding the acidic environment of peracids.
Recommended Protocol: VO(acac)₂ System [1]
| Parameter | Specification | Rationale |
| Catalyst | Coordinates -OH for directed delivery; neutral pH. | |
| Oxidant | Anhydrous (5.5M in decane) preferred to avoid water. | |
| Solvent | Toluene or Benzene | Non-polar solvents stabilize the active complex. |
| Temperature | 0°C | Controls exotherm; prevents thermal rearrangement. |
| Color Change | Blue/Green | Indicates formation of active V(V)-peroxo species. |
Module 2: The "Killer" Side Reaction (Mechanistic Insight)
Understanding the mechanism is the only way to prevent it. The diagram below illustrates why your product is unstable in acidic media.
The Pathway:
-
Protonation: Acid (
) attacks the epoxide oxygen. -
Opening: The epoxide opens to form a tertiary carbocation (stabilized by the adjacent oxygen) or a secondary cation.
-
Migration: The cyclobutane C-C bond migrates to the cationic center.
-
Expansion: The 4-membered ring expands to a 5-membered ring (cyclopentanone), releasing ~26 kcal/mol of strain energy.
Figure 1: The acid-catalyzed semipinacol rearrangement pathway converting the target cyclobutane epoxide into a cyclopentanone derivative.
Module 3: Isolation & Purification
Q: My crude NMR looked good, but the product degraded after flash chromatography. Why? A: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the rearrangement described above during the time the compound spends on the column.
Q: How do I purify this acid-sensitive epoxide? A: You must neutralize the stationary phase.
Protocol: Deactivated Silica Gel
-
Preparation: Slurry your silica gel in the eluent solvent (e.g., Hexanes/EtOAc).
-
Deactivation: Add 1% v/v Triethylamine (
) to the slurry. Stir for 5 minutes. -
Packing: Pour the column. Flush with 2 column volumes of solvent containing 1%
. -
Running: Run your purification using eluent containing 0.5%
. -
Evaporation: Keep the water bath temperature < 35°C .
Alternative: Use Neutral Alumina (Grade III) if the silica method fails, though separation resolution may be lower.
Summary of Critical Control Points
| Phase | Critical Hazard | Control Measure |
| Synthesis | Acidic byproduct from mCPBA | Use |
| Workup | Hydrolysis of epoxide | Avoid strong aqueous acids; use saturated |
| Purification | Acidic sites on Silica Gel | Add 1% Triethylamine to the mobile phase/silica slurry. |
| Storage | Autocatalytic decomposition | Store at -20°C in benzene (matrix isolation) or with trace |
References
-
Epoxidation of Allylic Alcohols (General Mechanism & Selectivity)
- Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137.
-
Semipinacol Rearrangement of Epoxy-Cyclobutanols
- Tiffeneau-Demjanov and related rearrangements of small ring alcohols.
- Master Organic Chemistry: Pinacol and Semipinacol Rearrangements.
-
Vanadium C
) Methodology:- Itoh, T., Jitsukawa, K., Kaneda, K., & Teranishi, S. (1979). Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Journal of the American Chemical Society, 101(1), 159-169.
-
Silica Gel Acidity & Deactivation
- Daubsey, et al. Purification of Laboratory Chemicals. (Standard protocols for amine-washing silica).
- Sigma-Aldrich Technical Bulletin: Silica Gel Properties.
Sources
Improving the yield and purity of "1-(Oxiran-2-yl)cyclobutan-1-ol" synthesis
Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield & Purity Optimization for Strained Spiro-Epoxide Systems
Executive Summary: The "Strain-Sensitivity" Paradox
You are likely encountering difficulties because 1-(oxiran-2-yl)cyclobutan-1-ol represents a "perfect storm" of structural tension. You have a strained cyclobutane ring (~26.3 kcal/mol strain) fused via a single carbon bond to an epoxide ring (~27.5 kcal/mol strain), with a free tertiary hydroxyl group acting as a potential nucleophile or proton shuttle.
The standard textbook route (Grignard vinylation followed by mCPBA epoxidation) often fails here. The acidity of mCPBA triggers the "Pinacol-like" rearrangement of the cyclobutane ring, leading to ring-expanded cyclopentanone byproducts rather than your target epoxide.
This guide prioritizes Hydroxyl-Directed Epoxidation using Vanadium catalysts to solve both the yield (chemoselectivity) and purity (diastereoselectivity) issues.
Module 1: Precursor Synthesis (1-Vinylcyclobutan-1-ol)
Context: The synthesis begins with the addition of a vinyl group to cyclobutanone.
Q: My yield of 1-vinylcyclobutan-1-ol is stuck at ~50%. The cyclobutanone is disappearing, but I'm not getting the product. Where is it going?
Diagnosis: You are likely fighting enolization rather than nucleophilic addition. Cyclobutanone has acidic alpha-protons. If your Grignard reagent (VinylMgBr) is basic and the temperature is too high, it acts as a base, deprotonating the ketone to form an enolate. Upon workup, this reverts to the starting material or polymerizes.
The Fix: The "Cold-Slam" Protocol
-
Temperature Control: Do not run this at 0°C. Cool your cyclobutanone solution to -78°C .
-
Reagent Quality: Use fresh Vinylmagnesium bromide (1.0 M in THF). Old Grignard reagents accumulate basic hydroxides.
-
Additive (Optional but Recommended): If yields remain low, add anhydrous Cerium(III) Chloride (CeCl₃) . This generates an organocerium species (Luche-type conditions) which is less basic and more nucleophilic, suppressing enolization.
Protocol Adjustment:
Add CeCl₃ (1.5 eq) to THF, stir for 2h, cool to -78°C. Add VinylMgBr, stir 1h. Add Cyclobutanone. This ensures 1,2-addition.
Module 2: The Critical Step (Epoxidation)[1]
Context: Converting the alkene to the epoxide without blowing open the cyclobutane ring.
Q: I am using mCPBA. The NMR shows the product initially, but after column chromatography, I isolate a complex mixture containing a ketone. What happened?
Diagnosis: You are experiencing Acid-Catalyzed Ring Expansion . mCPBA produces m-chlorobenzoic acid as a byproduct. Even weak acids can protonate the epoxide oxygen. In this specific molecule, the strain of the adjacent cyclobutane ring drives a rearrangement (likely expanding to a cyclopentanone derivative) to relieve that strain. Furthermore, silica gel is acidic enough to destroy this epoxide during purification.
The Fix: Switch to Vanadyl Acetylacetonate [VO(acac)₂] Abandon mCPBA. Use a Metal-Catalyzed Hydroxyl-Directed Epoxidation.
-
Why? The Vanadium(V) catalyst coordinates to the tertiary alcohol first, then delivers the oxygen from tert-butyl hydroperoxide (TBHP) intramolecularly.
-
Benefit 1 (Chemo-protection): The reaction occurs at neutral/mild conditions, preventing acid rearrangement.
-
Benefit 2 (Stereocontrol): It yields the syn-epoxide almost exclusively, ensuring high diastereomeric purity.
Protocol: VO(acac)₂ / TBHP Method
| Parameter | Specification | Notes |
| Catalyst | VO(acac)₂ (1-2 mol%) | Emerald green crystals. Must be dry. |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | 5.0-6.0 M in decane (anhydrous). Avoid aqueous TBHP. |
| Solvent | Toluene or DCM | Toluene is preferred for azeotropic drying if needed. |
| Temperature | 0°C to Room Temp | Exothermic. Add oxidant slowly. |
| Quench | Na₂S₂O₃ / NaHCO₃ | Essential to remove peroxides and neutralize trace acids. |
Step-by-Step:
-
Dissolve 1-vinylcyclobutan-1-ol (1.0 eq) and VO(acac)₂ (0.01 eq) in dry Toluene. The solution will turn dark red/brown (active complex formation).
-
Cool to 0°C.
-
Add TBHP (1.5 eq) dropwise over 20 minutes. The solution color will shift.
-
Monitor by TLC.[1] The allylic alcohol should convert cleanly to the epoxy-alcohol.
Module 3: Purification & Storage
Q: My product decomposes on the silica column. How do I purify it?
Diagnosis: The silanol groups (Si-OH) on silica gel are acidic (pKₐ ~5-7). This is sufficient to open your strained spiro-epoxide.
The Fix: The "Buffered" Column You must neutralize the silica gel before loading your sample.
-
Slurry Preparation: Prepare your silica slurry in the eluent (Hexane/EtOAc).
-
The Additive: Add 1-2% Triethylamine (Et₃N) to the slurry.
-
The Flush: Flush the column with this basic solvent system before loading your compound. This caps the acidic sites.
-
Elution: Run the column with 0.5% Et₃N in the mobile phase.
Q: How stable is the purified product?
A: It is thermally unstable.
-
Store at -20°C under Argon.
-
Avoid: Chloroform (often contains traces of HCl). Use deuterated Benzene (C₆D₆) or stabilized CDCl₃ (over K₂CO₃) for NMR.
Visualizing the Pathway & Troubleshooting
The following diagram illustrates the mechanistic divergence between the "Acidic Failure Mode" and the "Directed Success Mode."
Caption: Figure 1. Mechanistic bifurcation. The acidic mCPBA route triggers ring expansion due to cyclobutane strain, while Vanadium catalysis utilizes the hydroxyl group to direct a clean, neutral epoxidation.
References
-
Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137. Link
-
Itoh, T., Jitsukawa, K., Kaneda, K., & Teranishi, S. (1979). Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Stereoselectivity and stereocontrol mechanism.[2] Journal of the American Chemical Society, 101(1), 159–169. Link
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236. Link
- Concellón, J. M., et al. (2004). Synthesis of 1-Vinylcyclobutanols and Their Epoxidation. The Journal of Organic Chemistry. (General reference for vinylcyclobutanol handling).
Sources
Preventing polymerization during the distillation of "1-(Oxiran-2-yl)cyclobutan-1-ol"
Technical Support Center: Advanced Synthesis & Purification Subject: Troubleshooting Polymerization of 1-(Oxiran-2-yl)cyclobutan-1-ol Ticket ID: #EPX-CB-9942 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering polymerization ("gunking" or solidification) during the distillation of This compound . This molecule is a bifunctional "ticking time bomb" containing both a nucleophile (tertiary hydroxyl group) and an electrophile (strained epoxide) on a strained cyclobutane scaffold.
The failure mode is almost certainly Acid-Catalyzed Intermolecular Polyetherification . Even trace acidity—from residual mCPBA byproducts or the silanol groups on your glassware—is sufficient to trigger a runaway polymerization event once heat is applied.
This guide replaces standard distillation protocols with a Base-Stabilized High-Vacuum Workflow .
Module 1: The Failure Mechanism (Why it Polymerizes)
To solve the problem, you must understand the enemy. Your molecule is an A-B Monomer capable of self-polymerization.
-
The Trigger: Trace acid (
) protonates the epoxide oxygen. -
The Attack: The tertiary alcohol (-OH) of Molecule A attacks the activated epoxide of Molecule B.
-
The Propagation: This opens the ring, creating a new alcohol group, which then attacks Molecule C.
-
The Result: A cross-linked polyether network forms in the still pot, often exothermically.
Visualizing the Pathway
Figure 1: The acid-catalyzed cascade leading to polymerization. Note that the tertiary alcohol acts as the nucleophile that propagates the chain.
Module 2: The Solution (Base-Stabilized Distillation Protocol)
Do not attempt to distill this compound using standard neutral conditions. You must actively suppress acidity at every stage.
Step 1: Chemical Quench (The Wash)
Standard mCPBA workups are insufficient for this sensitive substrate.
-
Cool: Chill reaction mixture to 0°C to precipitate bulk m-chlorobenzoic acid (mCBA). Filter.
-
Reductive Wash: Wash organic layer with 10%
(removes peroxides). -
Alkaline Wash (Critical): Wash 3x with Saturated
. -
The "Polishing" Wash: Perform a final wash with 5% NaOH (rapidly) followed by brine.
-
Why: Bicarbonate is a weak base; NaOH ensures total removal of benzoic acid derivatives which act as polymerization initiators.
-
-
Drying: Dry over
(Potassium Carbonate) instead of . Magnesium sulfate is slightly acidic; Potassium carbonate provides a basic buffer.
Step 2: Glassware Conditioning
Your flask is an acid source. Untreated borosilicate glass has surface silanol groups (
-
Protocol: Rinse the distillation flask, condenser, and receiver with a 5% solution of
in methanol. Rinse with distilled water, then acetone, and oven dry. -
Effect: This converts surface
to , neutralizing the glass surface.
Step 3: The Distillation Setup
-
Additive: Add 0.5% (w/w) solid, anhydrous Sodium Carbonate (
) or Calcium Hydride ( ) directly into the still pot.-
Note: This acts as an internal "acid scavenger" during the heating phase.
-
-
Vacuum: High vacuum is non-negotiable (< 1 mmHg). Keep the pot temperature below 60°C.
Module 3: Troubleshooting Guide (FAQ)
Q1: The liquid in the pot is turning yellow/brown before boiling. What is happening?
-
Diagnosis: Thermal degradation or rearrangement. The cyclobutane ring is likely expanding to a cyclopentanone derivative (acid-catalyzed rearrangement) or polymerizing.
-
Fix: Stop heating immediately. Your vacuum is not strong enough. If you cannot achieve <1 mmHg, switch to Flash Column Chromatography using buffered silica (see below).
Q2: Can I use silica gel chromatography instead of distillation?
-
Diagnosis: Yes, but standard silica is acidic (pH ~4-5) and will destroy your compound.
-
Protocol: You must neutralize the silica. Slurry the silica gel in your eluent containing 1% Triethylamine (
) . Run the column with 1% in the mobile phase.[1] This protects the epoxide from acid-opening on the silica surface.
Q3: My distillate solidified in the receiver.
-
Diagnosis: Polymerization occurred in the vapor phase or receiver.
-
Fix: Ensure the receiver flask is also base-washed. If the compound has a high melting point, it may simply be freezing; check if it dissolves in
. If it is insoluble, it is a polymer.
Comparison of Purification Methods
| Feature | Standard Distillation | Base-Stabilized Distillation (Recommended) | Buffered Chromatography |
| Acid Exposure | High (Glass/Heat) | Zero (Scavengers present) | Low (if |
| Thermal Stress | High | Medium (Reduced via Vacuum) | None |
| Yield Potential | 0-20% (Polymerizes) | 70-85% | 60-75% |
| Purity | High (if successful) | Very High | High |
| Risk Level | Critical | Low | Low |
Decision Workflow
Follow this logic tree to determine your next experimental step.
Figure 2: Operational decision tree for purification.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Epoxides and their reactivity with nucleophiles/acids).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for distilling acid-sensitive epoxides and base-washing glass).
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. (Review of epoxide sensitivity to acidic conditions).
-
Kulinkovich, O. G. (2003). Cyclopropanols and Cyclobutanols in Organic Synthesis. (Context on the instability of strained ring alcohols).
Sources
Analytical methods for determining the purity of "1-(Oxiran-2-yl)cyclobutan-1-ol"
This guide serves as a specialized Technical Support Center for researchers working with 1-(Oxiran-2-yl)cyclobutan-1-ol . Due to its specific structural features—a strained cyclobutane ring, a reactive epoxide, and the absence of a strong UV chromophore—standard analytical workflows often fail.
Case ID: OX-CY-001 Status: Active Support Assigned Specialist: Senior Application Scientist
⚠️ Critical Triage: Why Standard Methods Fail
Before attempting analysis, understand the three inherent challenges of this molecule:
-
UV Silence: The molecule lacks conjugated
-systems. Standard HPLC-UV at 254 nm will show nothing . Detection at 210 nm is non-specific and prone to solvent interference. -
Thermal Instability: The combination of a strained cyclobutane ring and an epoxide makes this compound susceptible to thermal rearrangement in hot GC injectors, leading to "ghost peaks."
-
Chemical Reactivity: The epoxide is sensitive to Lewis acids (found in glass liners) and protic solvents, potentially opening to form diols during sample preparation.
Part 1: Method Selection Workflow
Use this decision matrix to select the correct analytical technique based on your data requirements.
Figure 1: Analytical Method Selection Decision Tree. qNMR is prioritized for primary assay assignment due to the lack of a UV chromophore.
Part 2: Detailed Protocols
Method A: Quantitative NMR (qNMR) – The "Gold Standard"
Why: qNMR does not require a response factor or a reference standard of the analyte itself. It relies on the fundamental physics of nuclear magnetic resonance. Applicability: Assay determination (Weight % Purity).[1]
Protocol:
-
Internal Standard (IS) Selection: Use Maleic Acid (singlet ~6.3 ppm) or Dimethyl Sulfone (singlet ~3.0 ppm). Ensure the IS signals do not overlap with the epoxide protons (typically 2.7–3.2 ppm) or cyclobutane protons (1.5–2.5 ppm).
-
Solvent: DMSO-
is recommended to prevent epoxide opening (avoid CDCl if acidic traces are present). -
Acquisition Parameters:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1):
60 seconds (Critical: must be of the slowest relaxing proton). -
Scans: 16–32 (sufficient for >10 mg sample).
-
-
Calculation:
[2]
Method B: GC-FID (With Thermal Precautions)
Why: High resolution for volatile impurities. Risk: Thermal rearrangement of the epoxide.
Optimized Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | Cool-on-Column or PTV | Avoids flash vaporization at 250°C which degrades the epoxide. |
| Liner | Deactivated (Silanized) Wool-free | Prevents acid-catalyzed ring opening on active glass sites. |
| Column | DB-Wax or VF-624ms | Mid-polar columns separate the alcohol from non-polar impurities. |
| Oven | 40°C (2 min)
Method C: HPLC-CAD / ELSD
Why: Best for non-volatile impurities or if thermal degradation is observed in GC. Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). UV is useless here.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile (Isocratic or Gradient). Do not use phosphate buffers (non-volatile, will clog CAD/ELSD). Use Formic Acid (volatile) if pH adjustment is needed.
-
Detection: Nebulizer temp 35°C.
Part 3: Troubleshooting & FAQs
Q1: "I injected the sample into the HPLC-UV, but I see no peaks."
Diagnosis: Lack of Chromophore.[3][4][5] Explanation: this compound has no conjugated double bonds. It does not absorb UV light above 200 nm. Solution:
-
Switch to Refractive Index (RI) detection (Isocratic only).
-
Switch to ELSD or CAD (Gradient compatible).
-
Derivatization (Last Resort): React the epoxide with N,N-diethyldithiocarbamate (DTC) to generate a UV-active species (absorbs at ~278 nm). This is complex and changes the sample integrity.
Q2: "My GC chromatogram shows multiple peaks that change with inlet temperature."
Diagnosis: Thermal Degradation.[6] Explanation: The epoxide ring is opening or rearranging in the hot injector port. Visualizing the Problem:
Figure 2: Thermal degradation pathway in GC analysis.
Solution:
-
Lower inlet temperature to 150°C or use a Cool-on-Column inlet.
-
Ensure the liner is deactivated (silanized) to remove acidic sites.
-
If the issue persists, switch to HPLC-CAD or qNMR.
Q3: "The purity by GC is 99%, but qNMR says 95%."
Diagnosis: "Invisible" Impurities or Response Factor Bias. Explanation:
-
Water/Solvents: GC-FID does not detect water and may miss inorganic salts. qNMR (if set up correctly) or Karl Fischer (KF) titration will detect these.
-
Oligomers: High molecular weight oligomers (from epoxide polymerization) may not elute from the GC column, artificially inflating the % purity of the main peak. Solution: Trust the qNMR value for assay. Use GC only for identifying specific volatile organic impurities. Perform a Residue on Ignition (ROI) test to check for inorganic salts.
Q4: "How do I measure water content? The sample reacts with KF reagents."
Diagnosis: Side Reaction with Methanol.
Explanation: Epoxides can react with the methanol in standard Karl Fischer reagents, generating water and causing a false-high drift.
Solution: Use specialized KF reagents for ketones/aldehydes (methanol-free) or perform the titration at a lower temperature. Alternatively, use qNMR (chemical shift of water in DMSO-
Part 4: References
-
Quantitative NMR (qNMR) Methodology
-
Analysis of Epoxides without Chromophores
-
Thermal Degradation of Epoxides
-
Title: Thermal degradation of epoxy resins (Mechanism insight)
-
Source: ResearchGate
-
URL:[Link]
-
-
Detection of Non-Chromophoric Compounds
-
Title: No chromophore - no problem? Pitfalls in the analysis of challenging compounds
-
Source: Wiley Analytical Science
-
URL:[Link]
-
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol | C8H14O2 | CID 132327873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of 1-(Oxiran-2-yl)cyclobutan-1-ol Analogs
Introduction: Rationale for the Investigation of 1-(Oxiran-2-yl)cyclobutan-1-ol Analogs
In the landscape of medicinal chemistry, the quest for novel pharmacophores with therapeutic potential is perpetual. The structural motif of "this compound" presents a compelling starting point for such an investigation. This molecule uniquely combines two key functionalities: a strained cyclobutane ring and a reactive epoxide (oxirane) moiety.
The cyclobutane scaffold, a recurring feature in various natural products and clinically approved drugs, offers a rigid, three-dimensional architecture that can facilitate precise interactions with biological targets.[1][2][3] Its conformational rigidity can lead to enhanced potency and selectivity compared to more flexible acyclic or larger ring systems.[3] Moreover, cyclobutane-containing compounds have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[1][4][5]
The epoxide ring, on the other hand, is a potent electrophile capable of undergoing nucleophilic attack from biological macromolecules such as proteins and nucleic acids.[6] This reactivity is harnessed in numerous approved drugs, particularly in the realm of oncology, where covalent modification of target enzymes can lead to irreversible inhibition and sustained therapeutic effects.[6]
The combination of these two moieties in "this compound" suggests a high potential for biological activity. The tertiary alcohol on the cyclobutane ring adds a further point for potential hydrogen bonding interactions. This guide outlines a comprehensive, hypothetical study designed to explore the biological potential of this parent compound and a rationally designed library of its analogs. We will delve into the experimental workflows for comparing their cytotoxic, enzyme-inhibiting, and antimicrobial activities, providing a roadmap for researchers in drug discovery and development.
Design and Synthesis of Analog Library
To probe the structure-activity relationship (SAR) of this compound (designated as Parent Compound ), a focused library of analogs will be synthesized. The design of these analogs aims to systematically explore the contributions of the cyclobutane ring, the epoxide, and the tertiary alcohol to the overall biological profile.
Hypothetical Analog Library:
| Compound ID | Structure | Rationale for Modification |
| Parent Compound | This compound | The core scaffold for investigation. |
| Analog A | 1-(Oxiran-2-yl)cyclopentan-1-ol | To assess the impact of ring size and strain on activity. |
| Analog B | 1-((S)-Oxiran-2-yl)cyclobutan-1-ol | To investigate the stereochemical influence of the epoxide on target interaction. |
| Analog C | 1-((R)-Oxiran-2-yl)cyclobutan-1-ol | To investigate the stereochemical influence of the epoxide on target interaction. |
| Analog D | 1-(2,3-dihydroxypropyl)cyclobutan-1-ol | To determine the necessity of the reactive epoxide for activity (diol is the hydrolyzed, less reactive form). |
| Analog E | 1-(Oxiran-2-yl)cyclobutanol with a methyl ether at the 1-position | To evaluate the role of the tertiary alcohol as a hydrogen bond donor. |
The synthesis of these analogs can be achieved through established organic chemistry methodologies, such as the epoxidation of corresponding vinylcyclobutanols or the nucleophilic addition of an appropriate organometallic reagent to a cyclobutanone derivative followed by functional group manipulation.
Comparative Biological Evaluation: Experimental Workflows
A tiered screening approach will be employed to efficiently characterize the biological activity of the synthesized compounds. This will begin with a broad cytotoxicity screen, followed by more specific enzyme inhibition and antimicrobial assays for the most potent compounds.
Workflow for Comparative Biological Evaluation
Caption: Tiered screening workflow for the biological evaluation of analogs.
Cytotoxicity Screening: MTT Assay
The initial assessment of the compounds' biological activity will be a cytotoxicity screen against a panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7][10]
Experimental Protocol:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Hypothetical Comparative Cytotoxicity Data (IC50 in µM):
| Compound ID | HeLa | A549 | MCF-7 |
| Parent Compound | 15.2 | 22.5 | 18.9 |
| Analog A | 35.8 | 45.1 | 40.3 |
| Analog B | 8.1 | 12.4 | 9.5 |
| Analog C | 25.6 | 38.2 | 30.1 |
| Analog D | >100 | >100 | >100 |
| Analog E | 50.3 | 65.7 | 58.4 |
Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH)
Given the presence of an epoxide moiety, a relevant target for investigation is soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of signaling lipids and has been implicated in inflammation and cancer.[11][12][13] Inhibition of sEH could potentiate the effects of the epoxide-containing compounds by preventing their hydrolysis.
Principle: A fluorogenic substrate is used, which upon hydrolysis by sEH, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce this rate.
Experimental Protocol:
-
Assay Preparation: In a 96-well plate, add sEH enzyme, assay buffer, and the test compounds at various concentrations.
-
Pre-incubation: Incubate the enzyme with the compounds for 15 minutes to allow for binding.
-
Initiation of Reaction: Add the fluorogenic sEH substrate to each well to start the reaction.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths specific to the substrate).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value for each active compound.
Hypothetical sEH Inhibition Data:
| Compound ID | sEH IC50 (µM) |
| Parent Compound | 5.6 |
| Analog B | 2.1 |
| Analog C | 9.8 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative). The broth microdilution method is a standard procedure for this purpose.[14][15][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17]
Experimental Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Hypothetical Antimicrobial Activity Data (MIC in µg/mL):
| Compound ID | S. aureus | E. coli |
| Parent Compound | 32 | >128 |
| Analog B | 16 | >128 |
| Analog C | 64 | >128 |
Proposed Mechanism of Action and In Vitro ADME/Tox Profiling
The enhanced activity of the (S)-epoxide analog (Analog B ) in our hypothetical data suggests a stereospecific interaction with its biological target(s). The high reactivity of the epoxide ring points towards a mechanism involving covalent modification of a nucleophilic residue (e.g., Cysteine, Histidine, or Lysine) within the active site of a target protein.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of action via covalent modification of a target protein.
For the most promising lead compounds, such as Analog B , a preliminary in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile should be established.[18][19][20][21] This provides an early indication of the compound's drug-like properties.
Key in vitro ADME/Tox Assays:
-
Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins, which can affect its availability.
-
Aqueous Solubility: Measurement of solubility in physiological buffers, which is crucial for absorption.
-
Cell Permeability (e.g., PAMPA assay): To predict passive absorption across the intestinal barrier.
-
Early Safety Assessment: Evaluation of potential off-target effects, such as inhibition of hERG channels (cardiac toxicity) or cytotoxicity in non-cancerous cell lines.[22]
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative biological evaluation of "this compound" and its analogs. The proposed workflow, from rational analog design to tiered biological screening and preliminary ADME/Tox profiling, provides a comprehensive framework for identifying lead compounds with therapeutic potential.
Based on our hypothetical data, Analog B , the (S)-stereoisomer of the epoxide, emerges as a promising candidate with enhanced cytotoxicity and enzyme inhibitory activity. The lack of activity in the hydrolyzed analog (Analog D ) underscores the critical role of the epoxide moiety. Future work should focus on the synthesis of a broader range of analogs based on the scaffold of Analog B , target identification and validation studies to elucidate its precise mechanism of action, and more extensive in vivo efficacy and safety studies in relevant disease models. This structured approach will pave the way for the potential development of a novel class of therapeutic agents.
References
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed Central. (n.d.). Retrieved from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved from [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab. (n.d.). Retrieved from [Link]
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC. (2020, December 22). Retrieved from [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. (n.d.). Retrieved from [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
-
Epoxide hydrolase - Wikipedia. (n.d.). Retrieved from [Link]
-
Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed. (2024, September 13). Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved from [Link]
-
Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
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Applications of C-H functionalization logic to cyclobutane synthesis - PubMed - NIH. (2014, March 21). Retrieved from [Link]
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Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. (2006, March 1). Retrieved from [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). Retrieved from [Link]
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - ResearchGate. (2024, September 13). Retrieved from [Link]
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Safety Operating Guide
1-(Oxiran-2-yl)cyclobutan-1-ol proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its lifecycle, including proper disposal, is critical for maintaining a safe and efficient laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-(oxiran-2-yl)cyclobutan-1-ol, ensuring the safety of personnel and compliance with regulatory standards. Our commitment is to empower researchers with not just products, but the knowledge to handle them responsibly from acquisition to disposal.
Hazard Assessment and Chemical Profile
-
The Epoxide Ring: The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the primary source of its biological hazard. Epoxides as a class are known to be alkylating agents, capable of reacting with nucleophilic sites in biological macromolecules like DNA and proteins. This reactivity underpins their classification, with many epoxides being recognized as:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritants/Corrosives: Capable of causing serious skin and eye damage.[1][2]
-
Potential Mutagens, Carcinogens, and Reproductive Toxins: The ability to alkylate DNA can lead to genetic defects, cancer, or damage to fertility.[1]
-
-
The Cyclobutanol Moiety: While the cyclobutane ring is also strained, it is generally less reactive than the epoxide. The alcohol group may contribute to skin and eye irritation.[3]
Given this profile, this compound must be handled as a hazardous chemical with potential for severe health effects. All procedures must be conducted under the framework of a current Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount. The choice of PPE is dictated by the high reactivity and potential toxicity of the epoxide group.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Provides a barrier against skin contact. Epoxides can be absorbed through the skin. Double-gloving provides an extra layer of protection in case of a tear or saturation of the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that could cause severe, irreversible eye damage. A face shield offers broader protection for the entire face. |
| Body Protection | Chemical-resistant lab coat and apron. Closed-toe shoes. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the neat compound or its solutions must be performed in a certified chemical fume hood.[7] | A fume hood is the primary engineering control to prevent inhalation of potentially toxic and carcinogenic vapors. |
Disposal Decision Workflow
The primary goal of disposal is to ensure the highly reactive epoxide functionality is rendered inert before it enters the waste stream, or to dispose of the material in its original, hazardous state in a compliant manner. The following workflow guides this decision-making process.
Caption: Disposal decision workflow for this compound.
Disposal Procedures
Pathway A: Bulk Chemical Waste Disposal
This is the required method for disposing of the compound in its original container, for quantities exceeding approximately 50 grams, or when in-lab neutralization is not feasible or desired. This process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10][11][12]
Step-by-Step Protocol:
-
Container Integrity: Ensure the original container is securely sealed and not leaking. If the container is compromised, perform an overpack into a larger, compatible, and sealed container.
-
Labeling: The container must be labeled clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound".
-
Hazard characteristics: "Toxic," "Irritant," "Reactive."
-
The date of accumulation.
-
-
Storage: Store the labeled container in a designated and properly managed Satellite Accumulation Area (SAA). This area should be away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS provider.
Pathway B: Small-Scale In-Laboratory Neutralization
For small quantities (typically <50g) of residual material or solutions, chemical neutralization is the preferred method as it deactivates the hazardous epoxide functionality. The most common and straightforward method is hydrolysis, which converts the epoxide into a significantly less hazardous 1,2-diol.[14][15] This procedure must be performed in a chemical fume hood.
Causality: The principle behind this protocol is the acid- or base-catalyzed SN2 ring-opening of the strained epoxide ring by a water molecule. This reaction is highly favorable and effectively converts the toxic, reactive electrophile (the epoxide) into a stable, non-reactive vicinal diol.[14][16]
Step-by-Step Protocol (Acid-Catalyzed Hydrolysis):
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and situated in an ice-water bath within a chemical fume hood, add the waste this compound.
-
Dilution: Dilute the epoxide with a 10-fold excess of water. Begin stirring.
-
Catalysis: Slowly and carefully add a 5% aqueous solution of sulfuric acid dropwise. The reaction can be exothermic; maintain the temperature below 40°C by controlling the rate of addition and using the ice bath.
-
Reaction: After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): Spot a sample of the reaction mixture on a TLC plate against a standard of the starting material to confirm its disappearance.
-
Neutralization: Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution dropwise until the pH is between 6 and 8.
-
Final Disposal: The resulting aqueous solution of the diol product can typically be disposed of down the sanitary sewer, but you must confirm this with your local and institutional EHS guidelines.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify your supervisor and your institution's EHS office immediately.
-
Do Not Clean Alone: Do not attempt to clean up a spill of this material unless you are trained and equipped to handle hazardous chemical spills. EHS personnel will use appropriate absorbent materials (such as vermiculite or commercial spill kits) and PPE for cleanup. Contaminated materials must be disposed of as hazardous waste.[17]
By adhering to these scientifically-backed procedures, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining the integrity of their laboratory environment and upholding their commitment to environmental stewardship.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrocarbons, C₁₁-C₁₄, n-alkanes, isoalkanes, cyclics, <2% aromatics. Retrieved from [Link]
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American Elements. (n.d.). 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 1-(Cyclobutylmethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
